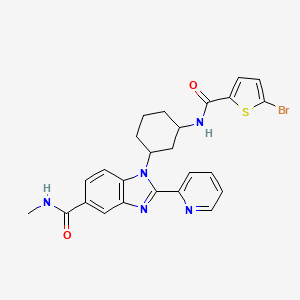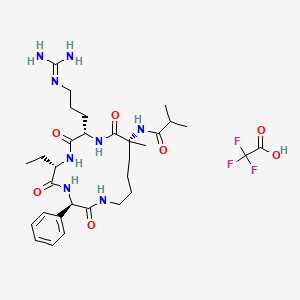
Bcat-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCAT-IN-1 es un inhibidor potente, selectivo y oralmente activo de la aminotransferasa de aminoácidos de cadena ramificada mitocondrial (BCATm). Ha mostrado una selectividad significativa para BCATm sobre su contraparte citosólica, BCATc. Este compuesto se utiliza principalmente en la investigación relacionada con enfermedades metabólicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BCAT-IN-1 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladasLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para asegurar el rendimiento y la pureza deseados .
Métodos de Producción Industrial
El proceso de producción probablemente involucra la escalabilidad de los métodos de síntesis de laboratorio, asegurando la consistencia y el control de calidad durante todo el proceso de fabricación .
Análisis De Reacciones Químicas
Tipos de Reacciones
BCAT-IN-1 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo facilitada por agentes oxidantes.
Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo bajo condiciones específicas y utilizando varios reactivos
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios disolventes orgánicos. Las condiciones de reacción varían dependiendo de la transformación deseada, pero generalmente implican temperaturas, presiones y niveles de pH controlados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
BCAT-IN-1 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como una herramienta para estudiar la inhibición de BCATm y sus efectos en las vías metabólicas.
Biología: Empleado en la investigación para comprender el papel de BCATm en el metabolismo celular y su impacto en varios procesos biológicos.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades metabólicas, como la diabetes y la obesidad.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las vías metabólicas .
Mecanismo De Acción
BCAT-IN-1 ejerce sus efectos inhibiendo selectivamente BCATm, lo que interrumpe la transaminación de aminoácidos de cadena ramificada. Esta inhibición afecta a varias vías metabólicas, incluyendo el ciclo del ácido tricarboxílico y la producción de metabolitos clave. Los objetivos moleculares de this compound incluyen el sitio activo de BCATm, donde se une y evita que la enzima catalice sus reacciones .
Comparación Con Compuestos Similares
BCAT-IN-1 es único en su alta selectividad para BCATm sobre BCATc. Compuestos similares incluyen otros inhibidores de BCAT, como la gabapentina y ERG245, que también se dirigen a las enzimas BCAT pero pueden tener diferentes perfiles de selectividad y mecanismos de acción. La singularidad de this compound radica en su potente inhibición de BCATm, convirtiéndolo en una valiosa herramienta para estudiar el metabolismo mitocondrial y sus enfermedades relacionadas .
Conclusión
This compound es un compuesto valioso en la investigación científica, ofreciendo información sobre la inhibición de BCATm y sus efectos en las vías metabólicas. Su selectividad única y su potente actividad lo convierten en una herramienta crucial para estudiar enfermedades metabólicas y desarrollar nuevos agentes terapéuticos.
Propiedades
Fórmula molecular |
C25H24BrN5O2S |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
1-[3-[(5-bromothiophene-2-carbonyl)amino]cyclohexyl]-N-methyl-2-pyridin-2-ylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H24BrN5O2S/c1-27-24(32)15-8-9-20-19(13-15)30-23(18-7-2-3-12-28-18)31(20)17-6-4-5-16(14-17)29-25(33)21-10-11-22(26)34-21/h2-3,7-13,16-17H,4-6,14H2,1H3,(H,27,32)(H,29,33) |
Clave InChI |
PGSKODUPOMCUEJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C4CCCC(C4)NC(=O)C5=CC=C(S5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)
![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)

![[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819888.png)
